molecular formula C12H17N B14069738 4-Methyl-2-(pent-3-en-2-yl)aniline CAS No. 100161-85-1

4-Methyl-2-(pent-3-en-2-yl)aniline

Cat. No.: B14069738
CAS No.: 100161-85-1
M. Wt: 175.27 g/mol
InChI Key: VCPVJYOVCQWQIP-UHFFFAOYSA-N
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Description

4-Methyl-2-(pent-3-en-2-yl)aniline is an organic compound with the molecular formula C12H17N It is a derivative of aniline, featuring a methyl group and a pent-3-en-2-yl substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pent-3-en-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with 3-penten-2-one under acidic conditions can yield this compound . Another method involves the Claisen rearrangement of allyl phenyl ethers, which can be further modified to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pent-3-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism by which 4-Methyl-2-(pent-3-en-2-yl)aniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role in synthesizing bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(pent-3-en-2-yl)aniline is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

100161-85-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-methyl-2-pent-3-en-2-ylaniline

InChI

InChI=1S/C12H17N/c1-4-5-10(3)11-8-9(2)6-7-12(11)13/h4-8,10H,13H2,1-3H3

InChI Key

VCPVJYOVCQWQIP-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C1=C(C=CC(=C1)C)N

Origin of Product

United States

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